The Chemical Architecture and Reactivity Profile of 5-Amino-7-methylbenzofuran-6-ol: A Technical Whitepaper
The Chemical Architecture and Reactivity Profile of 5-Amino-7-methylbenzofuran-6-ol: A Technical Whitepaper
Executive Summary
In the landscape of modern heterocyclic chemistry, the benzofuran ring system serves as a privileged scaffold for drug discovery and materials science. 5-Amino-7-methylbenzofuran-6-ol (CAS: 167029-03-0) represents a highly functionalized, electron-rich derivative characterized by an ortho-aminophenol motif embedded within the benzofuran core. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic pathways, and utility as a versatile building block for complex heterocycles, particularly benzoxazoles.
Designed for research scientists and drug development professionals, this guide bridges theoretical causality with field-proven experimental protocols to ensure high-fidelity synthesis and application.
Structural Elucidation & Physicochemical Profile
The molecular architecture of 5-Amino-7-methylbenzofuran-6-ol is defined by a bicyclic benzofuran core, which is heavily substituted on the benzene ring. The presence of a hydroxyl group at C6 and an amino group at C5 creates a classic ortho-aminophenol system. The methyl group at C7 provides steric shielding and increases the lipophilicity of the molecule.
The ortho-aminophenol motif is the chemical engine of this molecule. It is highly susceptible to redox chemistry, capable of being oxidized to highly reactive ortho-quinone monoimines, which are critical intermediates for downstream cycloadditions and annulations [1].
Quantitative Data Summary
The following table summarizes the computed and experimental physicochemical properties of the compound, which are critical for predicting its behavior in both synthetic environments and biological systems [2].
| Property | Value | Structural Implication |
| CAS Registry Number | 167029-03-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C9H9NO2 | Indicates a high degree of unsaturation (ring equivalents). |
| Molecular Weight | 163.176 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | Excellent membrane permeability; falls within the Lipinski optimal range (<140 Ų). |
| XLogP3 | 1.7 | Moderate lipophilicity, balancing aqueous solubility and lipid partitioning. |
| Hydrogen Bond Donors | 2 (NH2, OH) | Capable of bidentate interactions with target proteins (e.g., kinase hinges). |
Synthetic Methodology: Accessing the Scaffold
The primary synthetic route to 5-Amino-7-methylbenzofuran-6-ol relies on the selective reduction of its nitro-precursor, 6-hydroxy-7-methyl-5-nitrobenzofuran (CAS: 167029-02-9) [3].
Protocol 1: Selective Catalytic Hydrogenation
Objective: To reduce the C5-nitro group to a primary amine without hydrogenating the sensitive C2=C3 double bond of the furan ring.
Causality & Logic: Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) is selected because the nitro group is highly susceptible to noble-metal catalyzed reduction, whereas the aromatic benzofuran core requires much harsher conditions (e.g., high pressure, Rh/C) to be reduced. Ethanol is used as a protic solvent to stabilize the transition states during hydrogen transfer.
Step-by-Step Procedure:
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Preparation: Dissolve 10.0 mmol of 6-hydroxy-7-methyl-5-nitrobenzofuran in 50 mL of anhydrous ethanol in a flame-dried round-bottom flask.
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Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. (Expert Tip: Pd/C is pyrophoric when dry. Always purge the flask with inert N2 gas before and during the addition to prevent solvent ignition).
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Atmosphere Exchange: Evacuate the flask under a vacuum and backfill with H2 gas using a balloon. Repeat this cycle three times to ensure a pure H2 atmosphere.
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Reaction: Stir the suspension vigorously at 25°C for 2–4 hours.
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Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the distinct yellow nitro-compound spot and the emergence of a highly polar, UV-active spot (often turning slightly brown upon air exposure) indicates complete conversion.
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Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol. (Self-Validation: The filtrate must be completely clear; any gray tint indicates colloidal palladium breakthrough, which will catalyze unwanted downstream oxidation).
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Isolation: Concentrate the filtrate under reduced pressure. The resulting 5-Amino-7-methylbenzofuran-6-ol should be used immediately in subsequent steps or stored under argon at -20°C to prevent auto-oxidation to the quinone imine.
Reactivity Profile: The Benzoxazole Pathway
The most powerful application of 5-Amino-7-methylbenzofuran-6-ol is its use as a precursor for synthesizing complex benzofuro-benzoxazole derivatives. The traditional Phillips-Ladenburg synthesis requires harsh dehydrating acids (e.g., Polyphosphoric acid at 200°C) [4]. However, modern green chemistry utilizes mild oxidative cyclization.
Protocol 2: Green Oxidative Cyclization to Benzoxazoles
Objective: To condense the ortho-aminophenol with an aryl aldehyde, followed by oxidative ring closure using a solid-supported Lewis acid and a green oxidant.
Causality & Logic: We utilize a Silica-supported Ferric Chloride (SiO2-FeCl3) catalyst paired with Hydrogen Peroxide (H2O2) [5]. The FeCl3 acts as a Lewis acid to activate the aldehyde carbonyl, accelerating Schiff base (imine) formation. H2O2 acts as a clean terminal oxidant to drive the aromatization of the intermediate benzoxazoline into the final benzoxazole, producing only water as a byproduct.
Step-by-Step Procedure:
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Imine Formation: In a 50 mL flask, combine 5-Amino-7-methylbenzofuran-6-ol (1.0 eq) and a substituted benzaldehyde (1.0 eq) in 15 mL of ethanol.
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Catalysis: Add 10 mol% of SiO2-FeCl3 catalyst. Stir at room temperature for 15 minutes to allow the Schiff base to form.
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Oxidation: Dropwise, add 30% aqueous H2O2 (1.5 eq). The reaction mixture will undergo a distinct color change as the cyclization and aromatization occur.
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Self-Validation: Monitor via TLC. The intermediate imine will disappear, replaced by a highly fluorescent benzoxazole spot under 365 nm UV light.
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Isolation: Filter the mixture to recover the SiO2-FeCl3 catalyst (which can be washed with ethanol, dried, and reused). Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the benzofuro-benzoxazole product.
Caption: Synthetic workflow from nitro-precursor to complex benzoxazole derivative.
Applications in Advanced Therapeutics
The structural topology of 5-Amino-7-methylbenzofuran-6-ol makes it a highly sought-after pharmacophore in medicinal chemistry. The combination of the flat, hydrophobic benzofuran ring with the polar, hydrogen-bonding ortho-aminophenol motif allows for precise interactions within biological targets.
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Kinase Inhibitors: The adjacent NH2 and OH groups act as a bidentate hydrogen-bond donor/acceptor system, perfectly suited for anchoring into the ATP-binding hinge region of various kinases (e.g., Rho kinase or VEGFR).
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Redox Modulators: Because the ortho-aminophenol can easily donate electrons to neutralize reactive oxygen species (ROS), derivatives of this compound are actively researched as neuroprotective agents and antioxidants.
Caption: Pharmacological mechanisms of the ortho-aminophenol benzofuran scaffold.
References
- Recent Advances in the Domino Annulation Reaction of Quinone Imines.National Center for Biotechnology Information (PMC).
- 167029-03-0, 6-Benzofuranol,5-amino-7-methyl- Formula.Echemi.
- 6-hydroxy-7-methyl-5-nitrobenzofuran - CAS 167029-02-9 Reaction Information.Molaid.
- An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds.BenchChem.
- An Efficient Procedure for the Synthesis of Benzoxazole and Benzothiazole Derivatives Using a H2O2/SiO2-FeCl3 System.Taylor & Francis.
